Benzenepropanol, beta-amino-3-hydroxy-4-methoxy-5-methyl-, (betaS)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenepropanol, beta-amino-3-hydroxy-4-methoxy-5-methyl-, (betaS)- is a complex organic compound with the molecular formula C11H17NO3 and a molecular weight of 211.26 g/mol . This compound is characterized by its unique structure, which includes a benzene ring substituted with various functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanol, beta-amino-3-hydroxy-4-methoxy-5-methyl-, (betaS)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzene Ring Substituents:
Amino Group Introduction: The amino group is introduced via a nucleophilic substitution reaction, often using reagents like ammonia or amines.
Hydroxylation: The hydroxyl group is added through oxidation reactions, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Final Assembly: The final step involves the coupling of the benzene ring with the propanol moiety, typically through a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are often employed to ensure high-quality production .
Chemical Reactions Analysis
Types of Reactions
Benzenepropanol, beta-amino-3-hydroxy-4-methoxy-5-methyl-, (betaS)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like chromium trioxide.
Reduction: The amino group can be reduced to form primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions to form different ethers or esters.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, primary amines.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Primary amines.
Substitution Products: Ethers, esters.
Scientific Research Applications
Benzenepropanol, beta-amino-3-hydroxy-4-methoxy-5-methyl-, (betaS)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of Benzenepropanol, beta-amino-3-hydroxy-4-methoxy-5-methyl-, (betaS)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzenepropanol, 4-hydroxy-3-methoxy-: Similar structure but lacks the amino and methyl groups.
Dihydroconiferol: Contains a similar benzene ring with hydroxyl and methoxy groups but differs in the side chain structure.
Uniqueness
Benzenepropanol, beta-amino-3-hydroxy-4-methoxy-5-methyl-, (betaS)- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds .
Biological Activity
Benzenepropanol, β-amino-3-hydroxy-4-methoxy-5-methyl-, (βS)-, also known by its CAS number 686776-27-2, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C₁₁H₁₇NO₃
- Molecular Weight : 211.261 g/mol
- Structure : The compound features a benzene ring with various functional groups, including an amino group and methoxy groups, which are crucial for its biological activity.
Antiviral Properties
Recent studies have indicated that derivatives of benzenepropanol exhibit antiviral properties. For instance, related compounds have shown effectiveness against Hepatitis B virus (HBV) by increasing intracellular levels of APOBEC3G, which inhibits HBV replication. The compound IMB-0523, a derivative of benzenepropanol, demonstrated an IC50 of 1.99 µM against wild-type HBV and 3.30 µM against drug-resistant strains .
Toxicological Assessment
A toxicological evaluation of similar aryl alkyl alcohols suggests that they exhibit low toxicity in repeated-dose studies. The absence of significant carcinogenicity and mutagenicity in bacterial systems indicates a favorable safety profile. Current exposure levels do not appear to pose reproductive or developmental risks .
The biological activity of benzenepropanol may be attributed to its ability to interact with cellular mechanisms involved in viral replication and cellular signaling pathways. The presence of hydroxyl and methoxy groups enhances its solubility and bioavailability, potentially contributing to its efficacy as an antiviral agent.
Case Studies
- Antiviral Activity Against HBV :
- Toxicity Studies :
Data Table
Property | Value |
---|---|
Chemical Name | Benzenepropanol, β-amino-3-hydroxy-4-methoxy-5-methyl-, (βS)- |
CAS Number | 686776-27-2 |
Molecular Formula | C₁₁H₁₇NO₃ |
Molecular Weight | 211.261 g/mol |
Antiviral IC50 (HBV) | 1.99 µM (wild-type), 3.30 µM (drug-resistant) |
Toxicity Level | Low |
Properties
Molecular Formula |
C11H17NO3 |
---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
5-(2-amino-3-hydroxypropyl)-2-methoxy-3-methylphenol |
InChI |
InChI=1S/C11H17NO3/c1-7-3-8(4-9(12)6-13)5-10(14)11(7)15-2/h3,5,9,13-14H,4,6,12H2,1-2H3 |
InChI Key |
SOPZJDZNQIPRLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OC)O)CC(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.